molecular formula C27H28O9 B014802 Albacarcin M CAS No. 83852-56-6

Albacarcin M

Cat. No. B014802
CAS RN: 83852-56-6
M. Wt: 496.5 g/mol
InChI Key: BJPYMDSMDBCKEP-UHFFFAOYSA-N
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Description

The search results revealed complex molecules with significant biological activities, such as antibiotics and anticancer properties. These include albaflavenone, gilvocarcin M, and quinocarcin, each showcasing unique structural and chemical characteristics critical for their biological functions.

Synthesis Analysis

  • Albaflavenone: Achieved via a concise construction of its zizaene skeleton utilizing sequential intramolecular aldol condensation, followed by chemo- and diastereoselective reduction (Kobayashi et al., 2014).
  • Gilvocarcin M: Convergent total syntheses were accomplished, highlighting key steps like contrasteric coupling and regioselective cycloaddition, serving as a common intermediate to both gilvocarcin M and V (Hosoya et al., 1994).
  • Quinocarcin: The synthesis involves a strategy including aryne annulation to build a key isoquinoline-containing intermediate, representing the shortest synthetic route to date (Allan & Stoltz, 2008).

Molecular Structure Analysis

  • Gilvocarcin M: The structure was determined by single crystal X-ray analysis, revealing a unique aglycone and a fucofuranose linked through a C–C glycosyl linkage (Hirayama et al., 1981).

Scientific research applications

  • Antiulcer and Antioxidant Activity: Albacarcin M, a steroid from Morus alba, has shown significant antiulcer and antioxidant activity in models of pylorus-ligation- and ethanol-induced ulcers (Ahmad et al., 2013).

  • Efficacy in Reducing Blood Glucose and Cholesterol: Morus alba extracts, which may include Albacarcin M, have demonstrated effectiveness in reducing blood glucose and cholesterol levels, as well as enhancing cognitive ability in clinical trials (Chan, Lye, & Wong, 2016).

  • Cancer Treatment: Albacarcin M is used in gene therapy employing recombinant proteins and monoclonal antibodies to treat cancer (Drews, 2000).

  • Anti-inflammatory Benefits: It exerts anti-inflammatory benefits by inhibiting CXCR-4-mediated chemotaxis and the MEK/ERK pathway in T and other immune cells (Chen et al., 2013).

  • Potential Antidiabetic Properties: Rutin and quercetin-3-O-α (Q3G) in Morus alba fruits, including Albacarcin M, are potential therapeutic candidates for managing type 2 diabetes without weight gain (Lim et al., 2021).

  • Pharmacological Applications: Albacarcin M has shown potential in pharmacological applications like antibacterial, anti-inflammatory, antioxidant, and anti-HIV properties (Akhtar & Zafar, 2013).

  • Renal Protective Effects: Morus alba extract, potentially including Albacarcin M, demonstrates renal protective effects due to its free radical scavenging and diuretic properties (Ullah et al., 2016).

  • Cytotoxic Activity Against Cancer Cells: Albacarcin M exhibited cytotoxic activity against rat hepatoma cells (Hisayoshi et al., 2004).

  • Anti-inflammatory Effects for Lung Disorders: It has potential as a new agent to control lung inflammation, including bronchitis (Lim et al., 2013).

properties

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYMDSMDBCKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918862
Record name 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albacarcin M

CAS RN

83852-56-6, 92934-54-8
Record name Chrysomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albacarcin M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
ME Jung, YH Jung - Tetrahedron letters, 1988 - Elsevier
A short, convergent synthesis of the aglycone 5a of the 8-methyl benzonaphthopyrone antibiotics is described which utilizes as a key step a Suzuki biaryl coupling.
YH Jung - 1990 - elibrary.ru
I. A short convergent total synthesis of the aglycone of the 8-methyl benzonaphthopyrone antibiotics, Gilvocarcin M, Virenomycin M, and Albacarcin M was successfully accomplished. …
Number of citations: 0 elibrary.ru
WD Hassen - 1989 - elibrary.ru
… Members of this family include ravidomycin, gilvocarcins M, V, and E, chrysomycin and V, and albacarcin M and V. …
Number of citations: 0 elibrary.ru
I Shats, ML Gatza, JT Chang, S Mori, J Wang, J Rich… - Cancer research, 2011 - AACR
Given the very substantial heterogeneity of most human cancers, it is likely that most cancer therapeutics will be active in only a small fraction of any population of patients. As such, the …
Number of citations: 139 aacrjournals.org
SK Jain, AS Pathania, R Parshad, C Raina, A Ali… - RSC …, 2013 - pubs.rsc.org
… Thus, the peak at t R 65.0 min was identified as chrysomycin B (2, also known as chrysomycin M; virenomycin M and albacarcin M are its epimers), a compound which was first identified …
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk
CA James, V Snieckus - The Journal of Organic Chemistry, 2009 - ACS Publications
A key directed remote metalation (DreM)−carbamoyl migration strategy was applied in an efficient synthesis of the naturally occurring 6H-naphtho[1,2-b]benzopyran-6-one …
Number of citations: 108 0-pubs-acs-org.brum.beds.ac.uk
F Wu, J Zhang, F Song, S Wang, H Guo, Q Wei… - ACS central …, 2020 - ACS Publications
Tuberculosis (TB) is a life-threatening disease resulting in an estimated 10 million new infections and 1.8 million deaths annually, primarily in underdeveloped countries. The economic …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
CA James - 2000 - library-archives.canada.ca
Total synthesis of the naturally occurring 6'H'-naptho [1, 2-'b'] benzo ['d'] pyran-6-one defucogilvocarcin V 149d has been accomplished in 9 steps and 14% overall yield. A high yielding …
Number of citations: 2 library-archives.canada.ca
F Valeriote, T Corbett, M Edelstein, L Baker - Cancer investigation, 1996 - Taylor & Francis
A major problem in cytotoxic chemotherapy has been the lack of new, broadly active anticancer agents being introduced from the laboratory to the clinic during the past few decades. …
N Tibrewal - 2013 - uknowledge.uky.edu
Gilvocarcin V (GV) belongs to the angucycline class of antibiotics that possesses remarkable anticancer and antibacterial activities with low toxicity. Gilvocarcin exhibits its light induced …
Number of citations: 3 uknowledge.uky.edu

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